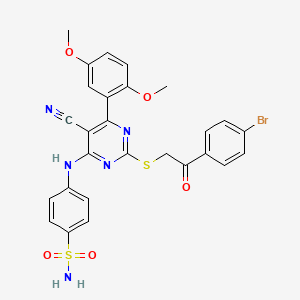
Carbonic anhydrase inhibitor 12
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonic anhydrase inhibitors are a class of compounds that inhibit the activity of the enzyme carbonic anhydrase. This enzyme is crucial for the reversible hydration of carbon dioxide to bicarbonate and protons, a reaction that plays a significant role in various physiological processes. Carbonic anhydrase inhibitor 12 is one such compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of glaucoma, epilepsy, and other conditions .
准备方法
The synthesis of carbonic anhydrase inhibitor 12 typically involves several steps, including the formation of the core structure and the introduction of functional groups that enhance its inhibitory activity. The synthetic routes often involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. Industrial production methods may include large-scale synthesis using batch or continuous flow reactors, ensuring consistent quality and scalability .
化学反应分析
Carbonic anhydrase inhibitor 12 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Carbonic anhydrase inhibitor 12 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the mechanisms of enzyme inhibition and to develop new inhibitors with improved efficacy and selectivity.
Biology: It helps in understanding the role of carbonic anhydrase in various physiological processes and diseases.
Medicine: It is explored for its potential therapeutic applications in treating conditions such as glaucoma, epilepsy, and certain types of cancer.
Industry: It is used in the development of new drugs and in the study of enzyme kinetics and inhibition.
作用机制
The mechanism of action of carbonic anhydrase inhibitor 12 involves the inhibition of the enzyme carbonic anhydrase. This enzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting this enzyme, this compound reduces the production of bicarbonate and protons, leading to a decrease in intraocular pressure in the case of glaucoma, or modulation of neuronal activity in the case of epilepsy .
相似化合物的比较
Carbonic anhydrase inhibitor 12 can be compared with other similar compounds such as acetazolamide, methazolamide, and dorzolamide. While all these compounds inhibit carbonic anhydrase, this compound may have unique properties such as higher selectivity for specific isoforms of the enzyme or improved pharmacokinetic profiles. This uniqueness can make it more effective or safer for certain therapeutic applications .
Similar Compounds
- Acetazolamide
- Methazolamide
- Dorzolamide
- Brinzolamide
Conclusion
This compound is a promising compound with significant potential in various scientific and medical fields. Its unique properties and mechanisms of action make it a valuable tool for research and therapeutic applications.
属性
分子式 |
C27H22BrN5O5S2 |
|---|---|
分子量 |
640.5 g/mol |
IUPAC 名称 |
4-[[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-5-cyano-6-(2,5-dimethoxyphenyl)pyrimidin-4-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C27H22BrN5O5S2/c1-37-19-9-12-24(38-2)21(13-19)25-22(14-29)26(31-18-7-10-20(11-8-18)40(30,35)36)33-27(32-25)39-15-23(34)16-3-5-17(28)6-4-16/h3-13H,15H2,1-2H3,(H2,30,35,36)(H,31,32,33) |
InChI 键 |
AHXBLGYPELWYKD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)OC)C2=C(C(=NC(=N2)SCC(=O)C3=CC=C(C=C3)Br)NC4=CC=C(C=C4)S(=O)(=O)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


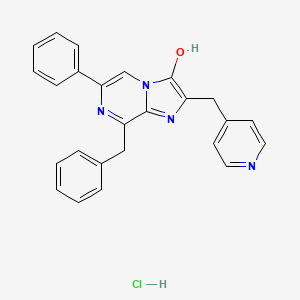
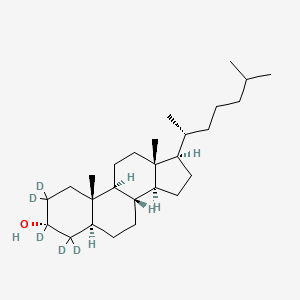
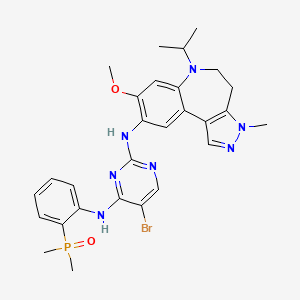
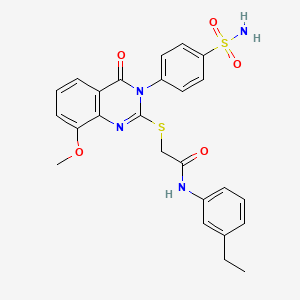

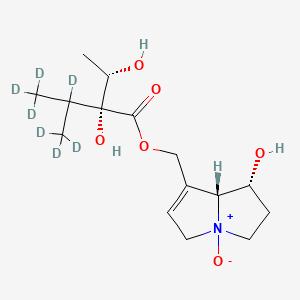
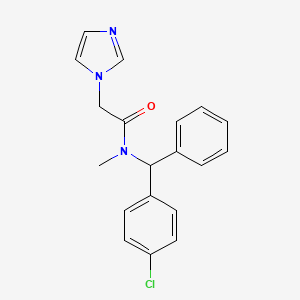
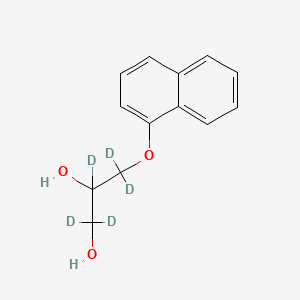

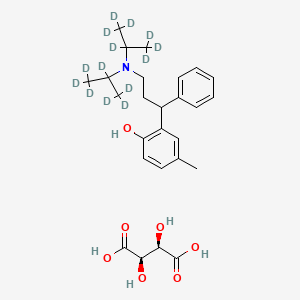

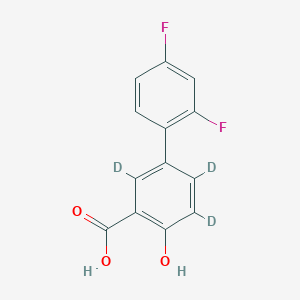
![2-[2-(2-aminoethoxy)ethoxy]ethanethiol;hydrochloride](/img/structure/B12418914.png)

